molecular formula C19H16F3N3OS B460236 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide CAS No. 488809-84-3

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide

Cat. No.: B460236
CAS No.: 488809-84-3
M. Wt: 391.4g/mol
InChI Key: HLEFDRDXHXBSFS-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.4g/mol. The purity is usually 95%.
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Biological Activity

2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic compound with notable potential in medicinal chemistry. Its structural uniqueness, characterized by a pyridine ring with various substituents, suggests interesting biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C22H15F4N3OS
Molecular Weight 445.4 g/mol
CAS Number 618073-69-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its binding affinity, while the sulfanyl and acetamide moieties facilitate hydrogen bonding. This interaction profile may modulate the activity of target proteins, leading to various pharmacological effects.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Anticancer Potential

Research has suggested that compounds with similar structures may possess anticancer properties. For example, the inhibition of specific kinases involved in cancer cell proliferation has been observed in related pyridine derivatives. The unique electronic properties imparted by the trifluoromethyl group may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

Case Studies

  • Topical Androgen Receptor Antagonism : A related compound demonstrated significant potential as a topical androgen receptor antagonist for treating androgenetic alopecia (AGA). The study highlighted the compound's favorable pharmacokinetic profile, which resulted in effective hair growth stimulation without systemic toxicity .
  • Enzyme Inhibition : In vitro studies have shown that similar pyridine-based compounds can inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases. This inhibition mechanism suggests potential applications in treating conditions like Alzheimer's disease.

Safety and Toxicology

The compound has been noted to cause skin irritation and serious eye damage upon exposure . Therefore, safety assessments are crucial when considering its application in therapeutic settings.

Properties

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-11-2-4-12(5-3-11)16-8-15(19(20,21)22)14(9-23)18(25-16)27-10-17(26)24-13-6-7-13/h2-5,8,13H,6-7,10H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFDRDXHXBSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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